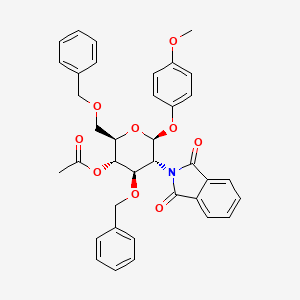

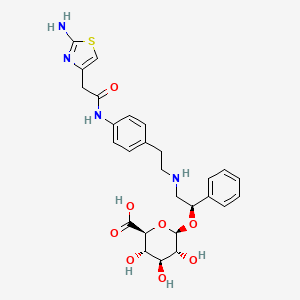

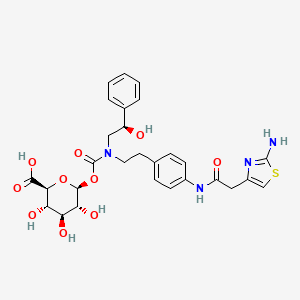

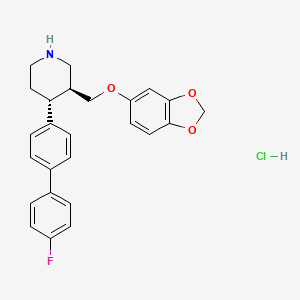

(Z)-2-(4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)isoindoline-1,3-dione maleate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-2-(4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)isoindoline-1,3-dione maleate, also known as this compound, is a useful research compound. Its molecular formula is C27H29N3O7 and its molecular weight is 507.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological and Therapeutic Properties

Pyridine derivatives, including compounds structurally related to the specified chemical, have been extensively studied for their diverse biological activities. For instance, flupirtine, a pyridine derivative, is recognized for its neuroprotective, analgesic, and myorelaxant effects. It has been clinically used since 1984 and has shown efficacy in reversing akinesia and rigidity in dopamine-depleted animals, suggesting its potential in treating conditions such as Parkinson's disease. Flupirtine's unique mechanism of action includes functional NMDA antagonism, which contributes to its broad spectrum of pharmacological activities without binding to any known receptor (Schuster et al., 1998).

Chemical and Biological Research

The study of pyridine and its derivatives, including structures analogous to "(Z)-2-(4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)isoindoline-1,3-dione maleate", has revealed their significance in medicinal chemistry. These compounds have been associated with various biological activities, such as anticancer, antibacterial, and anti-inflammatory properties. Their medicinal relevance is further highlighted by their incorporation into pharmaceuticals, antibiotics, and agrochemicals. The modification and synthesis of pyridine derivatives have led to the development of new leads for anti-TB compounds, showcasing their importance in addressing global health issues like tuberculosis (M. Asif, 2014).

Antioxidant Activity and Analytical Methods

Research on antioxidants is crucial for various applications, from food engineering to pharmaceuticals. Pyridine derivatives, including the compound , are of interest due to their potential antioxidant properties. Analytical methods such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, Folin–Ciocalteu, ABTS, and DPPH assays have been employed to determine the antioxidant activity of complex samples. These assays, based on chemical reactions and spectrophotometry, provide insights into the kinetics and equilibrium states of antioxidant processes, facilitating the analysis of pyridine derivatives' antioxidant capacity (Munteanu & Apetrei, 2021).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-2-(4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)isoindoline-1,3-dione maleate involves the reaction of isoindoline-1,3-dione with a piperidine derivative, followed by the coupling of the resulting product with a pyridine derivative. The final step involves the addition of a maleate salt to the product.", "Starting Materials": [ "Isoindoline-1,3-dione", "4-(Piperidin-1-ylmethyl)pyridine", "But-2-en-1-ol", "Maleic acid" ], "Reaction": [ "Isoindoline-1,3-dione is reacted with 4-(Piperidin-1-ylmethyl)pyridine in the presence of a suitable solvent and a base to form the intermediate product.", "The intermediate product is then coupled with But-2-en-1-ol in the presence of a suitable coupling agent and a base to form the desired product.", "The final step involves the addition of a maleate salt to the product to form (Z)-2-(4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)isoindoline-1,3-dione maleate." ] } | |

Número CAS |

146447-26-9 |

Fórmula molecular |

C27H29N3O7 |

Peso molecular |

507.5 g/mol |

Nombre IUPAC |

(E)-but-2-enedioic acid;2-[(E)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]isoindole-1,3-dione |

InChI |

InChI=1S/C23H25N3O3.C4H4O4/c27-22-19-8-2-3-9-20(19)23(28)26(22)14-6-7-15-29-21-16-18(10-11-24-21)17-25-12-4-1-5-13-25;5-3(6)1-2-4(7)8/h2-3,6-11,16H,1,4-5,12-15,17H2;1-2H,(H,5,6)(H,7,8)/b7-6+;2-1+ |

Clave InChI |

CKMFWYSSYXTDBF-XWHJEWPLSA-N |

SMILES isomérico |

C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C/CN3C(=O)C4=CC=CC=C4C3=O.C(=C/C(=O)O)\C(=O)O |

SMILES |

C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCN3C(=O)C4=CC=CC=C4C3=O.C(=CC(=O)O)C(=O)O |

SMILES canónico |

C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCN3C(=O)C4=CC=CC=C4C3=O.C(=CC(=O)O)C(=O)O |

Sinónimos |

2-[(2Z)-4-[[4-(1-Piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]-1H-isoindole-1,3(2H)-dione (2Z)-2-Butenedioate; (Z)-2-[4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-butenyl]-1H-isoindole-1,3(2H)-dione (Z)-2-Butenedioate; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]diazenyl]-](/img/structure/B1146840.png)

![Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-YL)amino]hexanoate](/img/structure/B1146842.png)